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Bisphenol F-13C6

Cat. No.: B1142629
CAS No.: 1410794-06-7
M. Wt: 206.19
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a powerful and widely utilized technique in chemistry, biology, and environmental science. It involves the substitution of one or more atoms in a molecule with a stable (non-radioactive) isotope of the same element, such as replacing carbon-12 with carbon-13 (¹³C). creative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts but have a slightly different mass. This mass difference allows them to be distinguished and tracked using specialized analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdiagnosticsworldnews.com

The use of stable isotope-labeled compounds has become indispensable in a variety of scientific applications:

Metabolism and Pharmacokinetic Studies: In pharmaceutical research, labeling a drug with a stable isotope allows scientists to trace its metabolic fate in the body. acs.org Researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing critical information for understanding drug safety and efficacy. diagnosticsworldnews.comacs.org

Quantitative Analysis: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). crimsonpublishers.comscispace.com This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the labeled standard to a sample. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, it can effectively correct for variations such as matrix effects (interference from other substances in the sample) and differences in instrument response. crimsonpublishers.commusechem.comnih.gov This significantly improves the accuracy and precision of the measurement. crimsonpublishers.comscispace.com

Metabolic Flux Analysis: This technique helps in understanding the flow of atoms through metabolic pathways within a cell or organism. wikipedia.orgcreative-proteomics.com By introducing a labeled nutrient, researchers can trace its journey through various biochemical reactions. wikipedia.org

Mechanistic Studies: Isotopic labeling helps elucidate the mechanisms of chemical reactions by tracking the position of the labeled atoms from reactants to products. wikipedia.org

The primary advantage of using stable isotopes over radioactive isotopes is their safety, as they are non-radioactive, making them suitable for studies in humans and eliminating concerns about radiation exposure and disposal. diagnosticsworldnews.com

Overview of Bisphenol F as a Parent Compound in Environmental and Analytical Contexts

Bisphenol F (BPF), with the chemical formula (HOC₆H₄)₂CH₂, is an organic compound structurally related to the more well-known Bisphenol A (BPA). wikipedia.org Both belong to the bisphenol family, characterized by two hydroxyphenyl groups. acs.org Due to growing concerns about the endocrine-disrupting properties and potential health effects of BPA, BPF has been increasingly used as a substitute in the manufacturing of plastics and epoxy resins. wikipedia.orgnih.govbiomedgrid.com

Common applications of BPF include:

Linings for food and beverage cans. wikipedia.orgnih.gov

Dental materials, such as sealants and adhesives. wikipedia.orgnih.gov

Industrial products like tank and pipe linings, flooring, structural adhesives, and coatings. wikipedia.orgnih.gov

As a consequence of its widespread use, BPF has become a pervasive environmental contaminant. wikipedia.org It is frequently detected in various environmental matrices, including river water, drinking water, agricultural soil, and sewage sludge. wikipedia.orgnih.govnih.govnih.gov The presence of BPF in the environment is a result of emissions from manufacturing facilities, leaching from landfills, and discharge from wastewater treatment plants. nih.gov

Human exposure to BPF is also widespread, with the compound being detected in human urine samples. nih.govtaylorandfrancis.com Given its structural similarity to BPA, there are concerns that BPF may also possess endocrine-disrupting capabilities. acs.orgnih.govnih.gov This has made the accurate detection and quantification of BPF in environmental and biological samples a critical task in analytical chemistry and environmental monitoring. researchgate.net

Role of Bisphenol F-13C6 as a Labeled Standard and Tracer in Advanced Methodologies

To achieve accurate and reliable quantification of Bisphenol F in complex samples like urine, blood, water, or food, analytical chemists rely on isotope dilution mass spectrometry. dphen1.com In this context, Bisphenol F-¹³C₆ serves as an ideal internal standard. publisso.de

Bisphenol F-¹³C₆ is a form of BPF where six of the carbon-12 atoms in one of the phenol (B47542) rings have been replaced with carbon-13 isotopes. lgcstandards.com

PropertyValue
Compound Name Bisphenol F-¹³C₆
CAS Number 1410794-06-7
Molecular Formula ¹³C₆C₇H₁₂O₂
Molecular Weight 206.19 g/mol
Unlabeled CAS 620-92-8

Data sourced from LGC Standards. lgcstandards.com

The key role of Bisphenol F-¹³C₆ in analytical methods, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), is to compensate for potential analytical errors. publisso.de When added to a sample at the beginning of the analytical process, it experiences the same conditions as the native (unlabeled) BPF. Any loss of analyte during extraction, cleanup, or variability in the instrument's ionization process will affect both the labeled standard and the native analyte equally. crimsonpublishers.comnih.gov By measuring the ratio of the native BPF to the known concentration of the added Bisphenol F-¹³C₆, a highly accurate quantification of the BPF in the original sample can be achieved. nih.gov

This approach is crucial for several reasons:

Overcoming Matrix Effects: Biological and environmental samples are complex mixtures. Other compounds in the matrix can either suppress or enhance the signal of the target analyte in the mass spectrometer, leading to inaccurate results. Since the stable isotope-labeled standard is affected by the matrix in the same way as the analyte, its use corrects for these interferences. musechem.comnih.gov

Improving Precision and Accuracy: The use of a stable isotope-labeled internal standard has been shown to significantly improve the precision and accuracy of analytical methods. crimsonpublishers.comscispace.com

Enabling High-Sensitivity Detection: It allows for the reliable quantification of BPF even at the very low concentrations typically found in environmental and biological samples. dphen1.comnih.gov

The development and availability of standards like Bisphenol F-¹³C₆ are therefore essential for regulatory monitoring, human biomonitoring studies, and toxicological research aimed at understanding the extent of human exposure and the potential risks associated with BPF and other BPA analogs. publisso.deisotope.com

Properties

CAS No.

1410794-06-7

Molecular Formula

C₇¹³C₆H₁₂O₂

Molecular Weight

206.19

Synonyms

1,1-Bis(4-hydroxyphenyl)methane-13C6;  4,4’-Bis(hydroxyphenyl)methane-13C6;  4,4’-Dihydroxydiphenylmethane-13C6;  4,4’-Methylenebis[phenol]-13C6;  4,4’-Methylenediphenol-13C6;  Bis(p-hydroxyphenyl)methane-13C6;  Bis(4-hydroxyphenyl)methane-13C6;  HDM-13C6; 

Origin of Product

United States

Synthetic Methodologies for Stable Isotope Labeled Bisphenol F

Strategies for Carbon-13 Incorporation in Phenolic Precursors

The foundational step in synthesizing Bisphenol F-¹³C₆ is obtaining a phenolic precursor enriched with carbon-13. The most direct strategy involves the use of phenol (B47542) where all six carbon atoms of the aromatic ring are ¹³C isotopes (¹³C₆-phenol). This labeled precursor can be sourced commercially or synthesized. google.com

Alternative synthetic strategies allow for site-specific labeling of the phenol molecule. One such method involves a formal [5 + 1] cyclization to construct the aromatic ring. acs.orgchemrxiv.org This approach uses a 1,5-dibromo-1,4-pentadiene precursor which, after a lithium-halogen exchange, reacts with a carbon-13 labeled one-carbon synthon, such as [carbonyl-¹³C]dibenzyl carbonate, to form the ¹³C-labeled phenol product. acs.orgchemrxiv.orgchemrxiv.org This method provides flexibility in introducing the isotope at a specific position, for instance, the ipso-carbon. chemrxiv.org The carbon-13 source itself, such as potassium carbonate, is an economical starting point for these syntheses. acs.org

Catalytic Approaches in Bisphenol F-¹³C₆ Synthesis

The synthesis of Bisphenol F (BPF) and its isotopically labeled analogues is an acid-catalyzed condensation reaction. e3s-conferences.org For the synthesis of Bisphenol F-¹³C₆ from ¹³C₆-phenol and p-hydroxybenzyl alcohol, concentrated phosphoric acid (85%) has been successfully employed as a catalyst. google.com

The catalytic principles for unlabeled BPF synthesis are directly applicable to its labeled counterparts. Various acid catalysts have been investigated to improve reaction efficiency and product selectivity. These catalysts can be broadly categorized as homogeneous and heterogeneous (solid acid) catalysts. While traditional homogeneous mineral acids like sulfuric and hydrochloric acid are effective, they present challenges in equipment corrosion and product purification. e3s-conferences.org To overcome these issues, significant research has focused on developing solid acid catalysts, which are more easily separated from the reaction mixture and can often be recycled. e3s-conferences.orggoogle.com

Below is a table of various catalytic systems used for the synthesis of Bisphenol F, which are relevant for the synthesis of its ¹³C-labeled form.

Table 1: Catalytic Systems for Bisphenol F Synthesis
Catalyst TypeSpecific ExampleKey Characteristics/AdvantagesSource
Homogeneous AcidConcentrated Phosphoric Acid (H₃PO₄)Used directly in the synthesis of ¹³C₆-BPF. google.com
Heterogeneous (Solid Acid)12-Phosphotungstic acid on acid-activated palygorskiteHigh yield (87%) and selectivity (96%) under mild conditions. rsc.org
PVC-anchored Sulfuric Acid (PVC-EDA-SO₄H)Recyclable, high yield and selectivity (94%). e3s-conferences.org
Zeolite Y and H-betaStable crystal structure; can be molded into extrudates for industrial processes. Deactivation can be an issue. researchgate.netmdpi.comresearchgate.net
Cation Exchange Resin with Immobilized Ionic LiquidGood stability, easy separation and reuse of the catalyst. google.com

Optimization of Reaction Parameters for Yield and Isotopic Purity

Achieving high yield and isotopic purity in the synthesis of Bisphenol F-¹³C₆ requires careful optimization of reaction parameters such as temperature, molar ratio of reactants, and reaction time. google.com A documented synthesis reacting stable isotope-labeled ¹³C₆-phenol with p-hydroxybenzyl alcohol using phosphoric acid as a catalyst achieved a product yield of 60.5%. google.com The resulting Bisphenol F-¹³C₆ demonstrated a chemical purity of over 99% and an isotopic abundance exceeding 98%. google.com

The specific conditions for this synthesis are detailed in the table below.

Table 2: Optimized Reaction Parameters for Bisphenol F-¹³C₆ Synthesis
ParameterValue/ConditionSource
Starting Labeled Precursor¹³C₆-Phenol (0.015 mol) google.com
Second Reactantp-Hydroxybenzyl alcohol (0.03 mol) google.com
CatalystConcentrated Phosphoric Acid (85%) (0.03 mol) google.com
Temperature60°C google.com
Reaction Time6 hours google.com
Resulting Yield60.5% google.com
Resulting Chemical Purity≥99% google.com
Resulting Isotopic Abundance≥98% google.com

General studies on Bisphenol F synthesis show that the molar ratio of phenol to the formaldehyde (B43269) source is a critical parameter, with ratios as high as 20:1 being explored to optimize yield and selectivity. e3s-conferences.org Reaction temperatures are also tailored to the specific catalytic system, ranging from 30-40°C for some processes to as high as 110°C for others using zeolite catalysts. google.commdpi.com Reaction times can vary from as short as 40 minutes to several hours. google.comrsc.org The optimization aims to maximize the formation of the desired 4,4'-BPF isomer over other isomers like 2,4'-BPF, which can complicate purification. nih.gov

Advanced Analytical Techniques for Purity and Isotopic Enrichment Assessment

A comprehensive suite of analytical techniques is required to confirm the successful synthesis of Bisphenol F-¹³C₆ and to verify its chemical purity and isotopic enrichment. cortecnet.combuchem.com The primary methods employed are chromatography and mass spectrometry, often used in combination, along with nuclear magnetic resonance spectroscopy. google.combuchem.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique used to determine the chemical purity of the final product. google.combuchem.com In the synthesis of Bisphenol F-¹³C₆, HPLC analysis confirmed a purity of greater than 99%. google.com HPLC is effective for separating the target compound from unreacted precursors, byproducts, and isomeric impurities. unam.mx

Mass Spectrometry (MS): MS is essential for determining the isotopic abundance and confirming the mass shift corresponding to the incorporated ¹³C atoms. google.com For Bisphenol F-¹³C₆, mass spectrometry was used to verify an isotopic abundance of at least 98%. google.com High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the structures of isotopically labeled compounds and their metabolites. acs.orgdphen1.com Gas chromatography coupled with mass spectrometry (GC/MS) is another preferred technique for the analysis of bisphenols and other environmental contaminants, often utilizing isotope dilution methods for precise quantification. buchem.comdphen1.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C-NMR, is an indispensable tool for structural elucidation. acs.orgresearchgate.net It provides definitive information on the location of the carbon-13 labels within the molecular structure, confirming that incorporation occurred at the intended positions. It also helps to characterize the final product structure, including isomeric distribution. diva-portal.orggoogle.com

Together, these techniques form a robust quality control workflow to provide a certificate of analysis for the labeled compound, detailing its chemical purity and isotopic enrichment. cortecnet.com

Advanced Analytical Method Development Utilizing Bisphenol F 13c6

Principles of Stable Isotope Dilution Mass Spectrometry (IDMS) for Bisphenol F Quantification

Stable Isotope Dilution Mass Spectrometry (IDMS) is a paramount analytical technique for the precise quantification of trace-level compounds, including Bisphenol F. unam.mxnih.gov The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, such as Bisphenol F-¹³C₆, to a sample prior to any processing or analysis. mdpi.comepa.gov This labeled compound, often referred to as an internal standard, is chemically identical to the native (unlabeled) analyte but is distinguishable by its higher mass due to the incorporation of heavy isotopes like Carbon-13. otsuka.co.jplgcstandards.com

The fundamental advantage of IDMS is its ability to correct for the inevitable loss of analyte during complex sample preparation steps, including extraction, clean-up, and derivatization. nih.govresearchgate.net Both the native BPF and the added Bisphenol F-¹³C₆ exhibit nearly identical chemical and physical behavior, meaning any loss experienced by the native analyte is mirrored by a proportional loss of the internal standard. mdpi.comepa.gov By measuring the final ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the native BPF in the sample can be calculated with high accuracy, irrespective of procedural losses or variations in instrument response. nih.govresearchgate.net This makes IDMS the gold standard for quantitative analysis in complex matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of bisphenols in various matrices. unam.mxmdpi.com In this application, LC first separates BPF and its labeled counterpart, Bisphenol F-¹³C₆, from other components within the sample extract. nih.gov This chromatographic separation is crucial for reducing matrix complexity before the analytes enter the mass spectrometer. unam.mx

Following separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). uzh.ch The mass spectrometer then performs tandem MS (MS/MS) analysis, where specific precursor ions for both native BPF and Bisphenol F-¹³C₆ are selected and fragmented. The resulting product ions are unique to each compound, providing a very high degree of selectivity and minimizing the chance of interference from co-eluting compounds. dphen1.comeuropa.eu The instrument measures the signal intensity of the product ions for both the analyte and the internal standard. dphen1.com Because Bisphenol F-¹³C₆ is used as the internal standard, this ID-LC-MS/MS method effectively compensates for variations in instrument performance and matrix-induced signal suppression or enhancement, leading to highly accurate and reliable quantification at ultra-trace levels. europa.eursc.orgnih.gov

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) Techniques for Isotopic Tracing

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used for determining the stable isotope ratios of specific compounds, which can be invaluable for isotopic tracing studies. nih.govtjpr.org While LC-MS/MS is primarily for quantification, GC-C-IRMS can trace the environmental fate and metabolic pathways of contaminants like BPF by using ¹³C-labeled compounds. nih.govplymouth.ac.uk

In this method, a sample extract containing both native BPF and the Bisphenol F-¹³C₆ tracer is injected into a gas chromatograph. nih.gov The GC separates the compounds, which are then directed into a combustion furnace. Inside the furnace, each compound is combusted at high temperatures (around 1000°C), converting all the carbon atoms into carbon dioxide (CO₂) gas. tjpr.orgplymouth.ac.uk This CO₂ is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. plymouth.ac.uk By analyzing the isotopic signature of the BPF peak, researchers can track the degradation, transformation, and distribution of the ¹³C-labeled BPF in environmental or biological systems, providing insights into its persistence and metabolic breakdown pathways. nih.govtjpr.org

Development and Validation of Sample Preparation Protocols for Complex Environmental Matrices

The analysis of Bisphenol F in complex environmental matrices such as water, soil, biosolids, and food presents significant analytical challenges. unam.mxmdpi.com These matrices contain a multitude of interfering substances that can obscure the analyte signal or interfere with the analytical process. mdpi.com Therefore, the development and validation of robust sample preparation protocols are essential to isolate BPF from these interferences and preconcentrate it to levels detectable by analytical instruments. unam.mxresearchgate.net The primary goals of sample preparation are to ensure high recovery of the analyte, effectively remove matrix components, and present the analyte in a solvent compatible with the subsequent analysis, all while preventing external contamination. unam.mxmdpi.com

Advanced Extraction and Clean-up Methodologies (e.g., SPE, DLLME, QuEChERS)

Several advanced extraction and clean-up techniques are employed for the analysis of bisphenols in complex samples.

Solid-Phase Extraction (SPE): This is one of the most common techniques for extracting bisphenols from liquid samples like water and urine, as well as from the extracts of solid samples. unam.mxmdpi.com The process involves passing the sample through a cartridge packed with a solid sorbent. The analyte is retained on the sorbent while impurities are washed away. lcms.cz The analyte is then eluted with a small volume of a strong organic solvent. lcms.cz For solid samples like ready-made meals, an initial extraction using methods like ultrasound-assisted extraction is performed, followed by a selective SPE clean-up to reduce matrix interferences. europa.eunih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized extraction technique that uses a small amount of an extraction solvent and a disperser solvent. uzh.chdphen1.com When injected into the aqueous sample, this mixture forms a cloudy solution of fine droplets, creating a large surface area for the rapid transfer of the analyte from the sample into the extraction solvent. dphen1.com The mixture is then centrifuged, and the sedimented organic phase containing the concentrated analyte is collected for analysis. This method has been successfully validated for the analysis of bisphenols in human urine. uzh.chdphen1.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for bisphenols. unam.mx It involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a clean-up step called dispersive SPE (d-SPE). In the d-SPE step, a small amount of sorbent is added to the extract to remove specific interferences like lipids and pigments. unam.mx

The selection of the appropriate technique depends on the nature of the sample matrix and the specific analytical requirements.

Mitigation of Matrix Effects in Isotope Dilution Analysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry, particularly with ESI. mdpi.comacs.org These effects can cause either signal suppression or enhancement, leading to inaccurate quantification if not properly addressed. researchgate.net

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as Bisphenol F-¹³C₆, in an isotope dilution analysis. mdpi.comacs.org The isotopically labeled standard co-elutes with the native analyte from the chromatographic column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. mdpi.comresearchgate.net Since the quantification is based on the ratio of the signal from the native analyte to that of the known amount of internal standard, the matrix effects are effectively canceled out. acs.org This approach ensures high accuracy and precision even in very complex matrices like food, urine, and environmental samples. mdpi.comeuropa.eudphen1.com While other methods like matrix-matched calibration or sample dilution can be used, they are often less robust than the isotope dilution method. mdpi.comdphen1.com

Methodological Performance Evaluation in Trace Level Quantification: Sensitivity, Precision, and Accuracy

The validation of an analytical method is crucial to ensure that it is fit for its intended purpose. Performance is evaluated based on several key parameters, including sensitivity, precision, and accuracy, especially when quantifying trace levels of contaminants like BPF. mdpi.comeuropa.eu

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. dphen1.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (within-run precision) and intermediate precision (between-run or day-to-day precision). uzh.cheuropa.eu

Accuracy refers to the closeness of a measured value to the true value. It is often evaluated through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. The result is expressed as a percentage recovery. dphen1.comdphen1.com

The use of Bisphenol F-¹³C₆ in isotope dilution methods significantly enhances these performance characteristics.

The following tables summarize the performance of various analytical methods developed for bisphenols, demonstrating the high quality achievable with modern techniques.

Table 1: Method Performance for Bisphenol Analysis in Various Matrices

Analyte(s)MatrixMethodLOQPrecision (%RSD)Accuracy (% Recovery)Reference
BPF, BPS, BPAUrineUPLC-ESI-MS/MSBPF: 0.10 µg/LBPF (Day-to-day): 9.3-11.9%BPF: 89.2-96.1% uzh.ch
BPF, BPA, etc.Ready-made mealsID-LC-MS/MSBPF: 0.040 µg/kgRepeatability: ≤7.8%, Intermediate: ≤10%N/A (Trueness demonstrated by spike recovery) europa.eunih.gov
BPF, BPA, etc.Human UrineID-UPLC-MS/MSBPF: 1 ng/mLN/A75.6-102.4% mdpi.com
BPA, BPS, etc.Plant-based beveragesLC-MS/MS0.78 ng/mLN/A80-120% mdpi.com
BPF, BPA, etc.Surface WaterSPE-LC-MS/MSBPF: 0.051 ng/LIntra-day: 2.1%, Inter-day: 6.9%93-97% rsc.org
BisphenolsHuman UrineDLLME-UHPLC-MS/MS0.1-0.6 ng/mLInterday: 2.0-13.8%94-106% dphen1.com

N/A: Not explicitly provided in the cited abstract in this format.

Environmental Fate and Transformation Pathways of Bisphenol F Isotopic Tracing Studies

Environmental Occurrence and Distribution Patterns of Bisphenol F Isomers

Bisphenol F, often used as a substitute for Bisphenol A (BPA), is not a single chemical but typically a mixture of three isomers: 4,4'-BPF, 2,4'-BPF, and 2,2'-BPF. The widespread use of BPF in the manufacturing of epoxy resins and polycarbonates has led to its release and detection in various environmental compartments. bluesign.com These compounds leach into water supplies and soil, potentially leading to long-term ecological concerns. bluesign.com BPF has been identified in surface waters, river sediments, and soils across different global regions. nih.gov The presence of BPF in the environment necessitates studies to understand its persistence, mobility, and transformation, for which isotopic tracers are an invaluable tool. wur.nl

Elucidation of Photochemical Degradation Mechanisms of Bisphenol F

Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of organic pollutants in aquatic environments. Studies on BPF have demonstrated its susceptibility to photodegradation through processes like direct photolysis (UV irradiation) and advanced oxidation processes (AOPs) such as the photo-Fenton reaction. researchgate.netmdpi.com

Research has shown that under UV-C irradiation alone, the degradation of BPF can be limited, with one study noting less than 17.9% removal after 120 minutes. researchgate.net However, processes like the photo-Fenton reaction significantly accelerate degradation, achieving over 90% removal and resulting in shorter half-lives. researchgate.net

Isotopic labeling with Bisphenol F-13C6 is instrumental in this context. By using high-resolution mass spectrometry (HRMS), analysts can track the 13C label from the parent BPF molecule to its various transformation products (TPs). This technique confirms the degradation pathway by identifying hydroxylated, carboxylated, or cleaved products that retain the isotopic signature, providing unequivocal proof of their origin. iue.ac.cnnih.gov Classical oxidation reactions that can be traced this way include hydroxylation, dealkylation, and carboxylation. researchgate.net

Investigations into Biotransformation and Biodegradation Pathways of Bisphenol F

Biotransformation, the alteration of chemical substances by living organisms, is a primary mechanism for the breakdown of bisphenols in the environment. Bacteria, in particular, play a crucial role in the biodegradation of these compounds. scispace.com

Numerous studies have demonstrated that various bacterial species can degrade bisphenols, often utilizing them as a source of carbon and energy. scispace.commdpi.com Genera such as Sphingobium, Cupriavidus, and Bacillus have been identified as active in decomposing phenolic compounds like BPF. scispace.commdpi.com The process of biodegradation can be influenced by environmental conditions and the presence of other organisms. For instance, one study using 14C-labeled BPF found that the presence of earthworms (Metaphire guillelmi) inhibited the mineralization of BPF, reducing it from 26.9% to 12.4%. wur.nl

The degradation of BPF by microorganisms can proceed through several pathways, including the hydroxylation of the phenolic ring followed by ring cleavage. mdpi.com Isotopic tracing is essential to confirm that the observed degradation is due to the specific compound of interest and to follow its metabolic route.

Isotopic fingerprinting is a powerful analytical method used to trace the origin and fate of compounds. In the context of BPF degradation, a sample is spiked with this compound. As microorganisms metabolize the compound, the 13C label is incorporated into various intermediate and final products. iue.ac.cnthermofisher.com

Analytical techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are then employed. iue.ac.cnnih.gov GC-C-IRMS can detect the mineralization of 13C-BPF into labeled CO2, while LC-HRMS can identify non-volatile transformation products by searching for their unique mass-to-charge ratios, which will be higher than their unlabeled counterparts due to the presence of 13C atoms. iue.ac.cngdut.edu.cn This allows for the unambiguous identification of a series of metabolites, confirming the biotransformation pathway. nih.govgdut.edu.cn

Table 1: Conceptual Example of Isotopic Fingerprinting for BPF Transformation

CompoundUnlabeled Mass (m/z)13C6-Labeled Mass (m/z)Significance
Bisphenol F (Parent)200.08206.10The starting compound introduced into the system.
Hydroxylated BPF (TP 1)216.08222.10Confirms enzymatic hydroxylation as a transformation step.
Ring Cleavage Product (TP 2)122.04127.06Indicates the breakdown of the original BPF structure.
Carbon Dioxide (Mineralization)44.0045.00Demonstrates complete degradation to CO2 via mineralization.

Transport and Mobility Dynamics of Bisphenol F Isomers in Porous Media

The movement of BPF through soil and groundwater systems is a key factor in determining its potential for widespread environmental contamination. Isotopic tracers have been effectively used in column and batch experiments to quantify these dynamics.

Sorption (adhesion) to soil particles and desorption (release) back into the water phase govern the mobility of BPF. Studies using 14C-labeled bisphenol analogs, including the three main BPF isomers, have investigated these processes in various soils. researchgate.netnih.gov

Research indicates that the mobility of BPF isomers can vary significantly. researchgate.net The transport of these compounds is strongly influenced by the soil organic matter (SOM) content, with higher SOM leading to greater adsorption and reduced mobility. researchgate.netresearcher.life Hydrophobicity is a primary driver for the adsorption of bisphenols to soil. researchgate.netresearchgate.net However, for BPF isomers, hydrogen bonding forces are also a key factor determining their differential adsorption affinity. researchgate.netresearchgate.net Studies have shown that BPF isomers may have higher mobility in saturated soils compared to BPA, potentially posing a significant risk to groundwater quality. researchgate.netresearcher.life

The data below from a study on BPF isomer transport in different soil types illustrates these principles.

Table 2: Retardation Factors (R) for BPF Isomers in Different Saturated Soils

Soil TypeSoil Organic Matter (SOM) %4,4'-BPF2,4'-BPF2,2'-BPF
Lufa Soil 10.141.541.441.25
Lufa Soil 20.543.292.591.75
Lufa Soil 31.125.784.252.33
Lufa Soil 42.1111.017.443.50

Data adapted from studies investigating the transport of 14C-labeled BPF isomers. researchgate.netresearchgate.net A higher retardation factor (R) indicates lower mobility.

Column and Field Scale Transport Modeling

Studies on the transport of Bisphenol F (BPF) through soil and sediment are critical for assessing its potential to contaminate groundwater resources. These investigations often employ column experiments under controlled laboratory conditions and mathematical modeling to simulate its movement on a larger, field-like scale. While direct tracing with this compound in such studies is not documented, research on BPF and its isomers provides valuable insights into their transport dynamics.

Research Findings from Column Experiments:

Column experiments are a fundamental tool for investigating the advection, dispersion, and sorption processes that govern the transport of contaminants in porous media. Studies using columns packed with various soil types have examined the mobility of BPF isomers.

One such study investigated the transport of 4,4'-BPF, 2,2'-BPF, and 2,4'-BPF, along with Bisphenol A (BPA) and Bisphenol S (BPS), using ¹⁴C-labeled analogs to trace their movement through four different standard soils with varying soil organic matter (SOM) content. researchgate.nethpc-standards.us The results demonstrated that the transport of BPF isomers is significantly influenced by the properties of the soil, particularly the SOM content.

Key findings from these studies include:

Higher Mobility than BPA: The transport capacity of 4,4'-BPF was found to be significantly greater than that of BPA in saturated soils, indicating a higher potential for groundwater contamination. researchgate.netlgcstandards.com

Influence of Soil Organic Matter (SOM): A negative correlation was observed between the mobility of bisphenols and the SOM content of the soil. lgcstandards.com Soils with higher SOM exhibited greater retardation of BPF, attributed to stronger sorption. researchgate.netlgcstandards.com

Isomer-Specific Mobility: The mobility of the three BPF isomers (4,4'-BPF, 2,2'-BPF, and 2,4'-BPF) varied, especially in soils with high SOM content. researchgate.nethpc-standards.us This suggests that the structural differences between the isomers play a role in their interaction with soil particles.

Sorption Mechanisms: Hydrophobicity is a primary factor governing the sorption affinity of 4,4'-BPF to soil. researchgate.nethpc-standards.us For the different isomers of BPF, hydrogen bonding forces are thought to be the predominant factor influencing their differential adsorption. researchgate.nethpc-standards.us

Modeling Transport:

To interpret the data from column experiments and to predict transport at a larger scale, researchers employ mathematical models. The two-site nonequilibrium sorption model has been successfully applied to simulate the transport of BPF isomers. researchgate.netlgcstandards.com This model assumes that there are two types of sorption sites on the soil particles: one where equilibrium is reached instantaneously and another where the sorption process is time-dependent.

The model simulations have effectively described the interactions between BPF analogs and the soil, confirming the crucial role of SOM in providing dynamic adsorption sites. researchgate.netlgcstandards.com The fitting of this model to experimental data allows for the determination of key transport parameters.

Data Table: Transport Parameters for Bisphenol Analogs in Lufa 2.2 Soil

The following table presents data from a study that modeled the transport of bisphenol analogs in Lufa 2.2 soil, which has a soil organic matter content of 1.89%. The parameters were derived by fitting a two-site nonequilibrium model to the experimental breakthrough curves.

CompoundRetardation Factor (R)Fraction of Instantaneous Sorption Sites (f)First-Order Rate Coefficient (α [h⁻¹])
4,4'-BPF 2.060.460.17
2,4'-BPF 1.550.540.40
2,2'-BPF 1.340.610.69
BPA 4.880.350.08
BPS 1.390.590.51

Data sourced from studies on bisphenol analog transport. researchgate.nethpc-standards.uslgcstandards.com

This data illustrates the lower retardation of BPF isomers compared to BPA, corroborating the findings of their higher mobility. The differences in the retardation factors and other parameters among the BPF isomers highlight the importance of considering each isomer individually in environmental risk assessments.

Mechanistic Investigations of Abiotic Chemical Degradation of Bisphenol F

Reaction Kinetics and Pathways in Oxidation Processes

The oxidation of Bisphenol F (BPF) is a key process in its environmental degradation. Various oxidants and catalysts can influence the rate and pathways of this degradation.

One study focused on the oxidation of BPF by manganese dioxide (MnO₂), a common mineral in soils and sediments. nih.gov The reaction was found to be pH-dependent, with the highest rate observed at a pH of 4.5. nih.gov At a pH of 5.5, approximately 90% of BPF was oxidized within 20 minutes. nih.gov The reaction proceeds through the formation of several intermediate products. nih.gov

Advanced oxidation processes (AOPs) are also effective in degrading BPF. The activation of peroxymonosulfate (B1194676) (PMS) by palladium-based catalysts has been shown to successfully degrade BPF. nih.gov Among various supported palladium catalysts, Pd/TiO₂ demonstrated the highest catalytic activity. nih.gov The degradation in this system is primarily driven by electron transfer rather than radical-based reactions. nih.gov Another study demonstrated that a CoFe bimetallic modified biochar composite could activate PMS to achieve over 99% removal of BPF within 3 minutes. mdpi.com The primary reactive oxygen species in this system were identified as sulfate (B86663) radicals (•SO₄⁻) and hydroxyl radicals (•OH). mdpi.com

Ozonation is another effective method for BPF degradation. The reaction kinetics with ozone are highly dependent on the pH, as BPF can exist in di-protonated, mono-protonated, and deprotonated forms. researchgate.net The second-order rate constants for the reaction of ozone with these species are 2.38 × 10⁴, 1.31 × 10⁹, and 1.43 × 10⁹ M⁻¹s⁻¹, respectively. researchgate.net The reaction with hydroxyl radicals is also very fast, with a second-order rate constant of 8.60 × 10⁹ M⁻¹s⁻¹ at pH 7. researchgate.net The primary degradation pathway involves hydroxylation at the ortho position of the phenol (B47542) rings. researchgate.net

Photochemical degradation is another important pathway. researchgate.net Studies have shown that BPF can be effectively degraded by direct UV irradiation and in photo-Fenton reactions. researchgate.net The degradation generally follows pseudo-first-order kinetics. researchgate.net

The following table summarizes the kinetic data for various BPF oxidation processes.

Interactive Data Table: Reaction Kinetics of Bisphenol F Oxidation

Oxidation Process Oxidant/Catalyst pH Rate Constant Reference
Oxidation by MnO₂ MnO₂ 4.5 Most rapid nih.gov
PMS Activation Pd/TiO₂ - High catalytic activity nih.gov
PMS Activation CoFe/BC - k = 1.0657 min⁻¹ mdpi.com
Ozonation (di-protonated) O₃ < pKa1 2.38 × 10⁴ M⁻¹s⁻¹ researchgate.net
Ozonation (mono-protonated) O₃ pKa1 < pH < pKa2 1.31 × 10⁹ M⁻¹s⁻¹ researchgate.net
Ozonation (deprotonated) O₃ > pKa2 1.43 × 10⁹ M⁻¹s⁻¹ researchgate.net
Hydroxyl Radical Reaction •OH 7 8.60 × 10⁹ M⁻¹s⁻¹ researchgate.net
UVC-assisted Electrochemical BDD electrode - 0.012 - 0.029 min⁻¹ researchgate.net

Hydrolytic Stability and Transformation Mechanisms

The hydrolytic stability of Bisphenol F and its derivatives is a significant factor in their environmental persistence. Bisphenol F diglycidyl ether (BFDGE), a derivative of BPF, is known to undergo hydrolysis. ntu.edu.sg The presence of reactive epoxide groups in BFDGE makes it susceptible to transformation into hydroxy and chloro derivatives, especially in the presence of high water content. nih.gov

Studies on the stability of BFDGE and its derivatives have shown that their concentrations decrease with increasing water content in the solution. nih.gov For instance, a significant decrease in the concentration of BFDGE was observed within 24 hours in solutions with high water content. nih.gov The transformation products include BFDGE·2H₂O. nih.gov

The hydrolysis of bisphenols can also be a key initial step in their biodegradation. gdut.edu.cn For the related compound Bisphenol S (BPS), hydrolysis and oxidation have been identified as the initial and key transformation pathways in bioelectrochemical degradation. gdut.edu.cnnih.gov

Influence of Environmental Co-contaminants on Degradation Kinetics

The degradation of Bisphenol F can be significantly influenced by the presence of other substances in the environment, known as co-contaminants.

In the oxidation of BPF by MnO₂, the presence of humic acids was found to inhibit the reaction at both low (≤ pH 5.5) and high (≥ pH 8.6) pH levels, especially at high concentrations. nih.gov Metal ions and anions also suppressed the reaction, with the inhibitory effect following the order Mn²⁺ > Ca²⁺ > Mg²⁺ > Na⁺ for cations and HPO₄²⁻ > Cl⁻ > NO₃⁻ ≈ SO₄²⁻ for anions. nih.gov

For the degradation of the similar compound Bisphenol A (BPA) by ozonation, the presence of certain metal ions like Fe³⁺ and Cu²⁺ promoted the degradation efficiency. frontiersin.org Conversely, ions such as NH₄⁺ and HCO₃⁻, as well as humic acid, weakened the degradation process. frontiersin.org Bicarbonate (HCO₃⁻) is a known scavenger of hydroxyl radicals, which can inhibit the indirect oxidation pathway. frontiersin.org

In the context of photochemical degradation, the presence of photosensitizers can enhance the degradation of bisphenols. acs.org For BPA, photosensitizers enhanced its degradation in the absence of OH radicals. acs.org The presence of NaCl also enhanced the OH-initiated degradation of BPA, which was attributed to the increased mobility of reactants in the more liquid-like aerosol matrix. acs.org

Arsenic (As) has been shown to enhance the iodination of BPF in plants. researchgate.net Arsenic increases the levels of reactive oxygen species and peroxidase activity, leading to a dose-dependent increase in the formation of iodinated BPF products. researchgate.net

The table below outlines the effects of various co-contaminants on the degradation of bisphenols.

Interactive Data Table: Influence of Co-contaminants on Bisphenol Degradation

Bisphenol Degradation Process Co-contaminant Effect Reference
BPF Oxidation by MnO₂ Humic Acids Inhibition nih.gov
BPF Oxidation by MnO₂ Metal Ions (Mn²⁺, Ca²⁺, etc.) Inhibition nih.gov
BPF Oxidation by MnO₂ Anions (HPO₄²⁻, Cl⁻, etc.) Inhibition nih.gov
BPA Ozonation Metal Ions (Fe³⁺, Cu²⁺) Promotion frontiersin.org
BPA Ozonation NH₄⁺, HCO₃⁻, Humic Acid Inhibition frontiersin.org
BPA Photochemical (Aerosol) Photosensitizers Enhancement acs.org
BPA OH-initiated (Aerosol) NaCl Enhancement acs.org
BPF Iodination in plants Arsenic (As) Enhancement researchgate.net

Computational Chemistry and Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Computational chemistry and molecular dynamics simulations are powerful tools for understanding the reaction mechanisms of Bisphenol F degradation at a molecular level.

Density Functional Theory (DFT) calculations have been employed to investigate the degradation of BPF. In the study of BPF degradation by peroxymonosulfate activated with palladium catalysts, DFT calculations showed that smaller palladium particles lead to stronger BPF adsorption and a lower reaction barrier for degradation. nih.gov These calculations supported the experimental finding that the reaction is driven by electron transfer. nih.gov

For the degradation of the related compound Bisphenol A (BPA) by ferrate(VI), DFT was used to evaluate the reactive sites on the BPA molecule using the Fukui function. acs.org This helped to propose two main initial degradation routes. acs.org Similarly, in the photocatalytic degradation of BPA, computational chemistry was used to investigate the electronic properties of the catalyst and propose possible degradation pathways. rsc.org

In studies of BPS degradation, stable isotope-assisted metabolomics (SIAM) combined with DNA stable isotope probing (DNA-SIP) has been used to trace the transformation pathways. gdut.edu.cnnih.gov These techniques confirmed that hydrolysis and oxidation are the initial and key degradation pathways. gdut.edu.cnnih.gov

Gaussian calculations and mass spectrometry have been used to identify the specific substitution sites and the number of iodide atoms incorporated into BPF molecules during its iodination in the presence of arsenic. researchgate.net These computational methods, combined with toxicity prediction software, helped to assess the increased toxicity of the iodinated BPF products. researchgate.net

Applications of Bisphenol F 13c6 in Broader Chemical and Materials Science Research

Tracer Studies in Environmental Biogeochemistry (e.g., Carbon Cycling)

Isotopically labeled compounds like Bisphenol F-13C6 are instrumental in tracer studies to understand the fate and transport of environmental contaminants. While direct studies focusing on this compound in carbon cycling are not prevalent, the principles of using isotopically labeled compounds are well-established. For instance, ¹⁴C-labeled bisphenol analogs have been used to investigate their transport and interaction with soils. researchgate.net These studies help in understanding how substances like BPF move through porous media, which is crucial for assessing their potential to contaminate soil and groundwater systems. researchgate.net

The use of tracer molecules is fundamental to building more accurate climate change models by elucidating how carbon moves between the soil, plants, and the atmosphere. neonscience.org Carbon isotope tracing technology is a reliable method for studying the carbon cycle in terrestrial ecosystems due to its high specificity and sensitivity. plant-ecology.com This technology allows for the quantification of the transformation and distribution of photosynthetic carbon in the plant-soil system. plant-ecology.com

Kinetic Isotope Effect (KIE) Studies in Organic Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. princeton.edu It relies on the principle that molecules containing heavier isotopes react at different rates than those with lighter isotopes. princeton.edu This difference in reaction rates can provide information about the rate-determining step of a reaction mechanism. princeton.edu

While specific KIE studies utilizing this compound are not widely published, the methodology is broadly applicable to understanding reactions involving BPF. For example, in the synthesis of BPF, which involves complex parallel and consecutive reactions, KIE studies could help to precisely control the process for a safer and more efficient industrial production. rsc.org The study of KIEs can distinguish between different reaction pathways, such as in elimination reactions, by determining which bonds are broken in the rate-determining step. princeton.edu

Development of Certified Reference Materials for Environmental Analytical Programs

Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical data in environmental monitoring programs. europa.eu Isotope-labeled compounds, such as this compound, are crucial in the development of these CRMs. They are used as internal standards in analytical methods to accurately quantify the concentration of the unlabeled analyte in a sample. labmix24.comnih.gov

The National Institute of Standards and Technology (NIST) and other international bodies develop SRMs for various environmental contaminants, including phenol (B47542) metabolites in urine. labmix24.com These materials are used to evaluate and validate analytical methods. labmix24.com The availability of high-purity, stable isotope-labeled compounds like this compound is critical for producing these reference materials, which are used by laboratories worldwide to ensure their measurement results are traceable and comparable. europa.euhpc-standards.comcmscientifica.com.brwell-labs.com

Interactive Data Table: Suppliers of this compound and Related Reference Materials

SupplierProduct NameCAS NumberApplication
HPC Standards13C12-Bisphenol-F1410794-08-9Reference Material
LGC Dr. EhrenstorferBisphenol F-(phenyl-13C6)1410794-08-9Reference Material
Wellington LaboratoriesBPF-13C12Not SpecifiedReference Material

Research into Structure-Property Relationships of Bisphenol F Isomers in Advanced Materials (e.g., polymers, resins, coatings)

Understanding the relationship between the chemical structure of a monomer and the properties of the resulting polymer is fundamental to designing advanced materials. rsc.org Isotopic labeling can be a valuable tool in these investigations, although direct studies on this compound for this purpose are not extensively documented. However, research on the isomers of Bisphenol F provides significant insights into how subtle changes in molecular structure can impact material properties.

Studies on benzoxazine (B1645224) monomers based on 2,2'-, 2,4'-, and 4,4'-isomers of bisphenol F have shown that the isomer structure has a crucial effect on the properties of the resulting polybenzoxazines. researchgate.net For instance, the rate of polymerization and the thermal stability of the polymers were found to be dependent on the isomeric substitution pattern. researchgate.net The 2,2'-isomer of a bisphenol F-based polymer exhibited higher thermal stability and glass transition temperature compared to the 2,4'- and 4,4'-isomers, a finding that was unexpected based on previous literature. researchgate.net

In the field of polyurethane coatings, the incorporation of Bisphenol F has been shown to influence the material's mechanical and chemical resistance properties. ui.ac.id The viscosity and thixotropic index of polyurethane prepolymers were found to vary with the content of Bisphenol F. ui.ac.id These studies highlight the importance of understanding structure-property relationships for the rational design of new and improved polymers, resins, and coatings. rsc.orgui.ac.id

Q & A

Q. What ethical guidelines apply to human biomonitoring studies involving this compound?

  • Methodological Answer :
  • Informed consent : Disclose potential risks of isotope tracer exposure.
  • Data anonymization : Remove identifiers from datasets.
  • Regulatory compliance : Adhere to REACH (ECHA) guidelines for chemical safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.